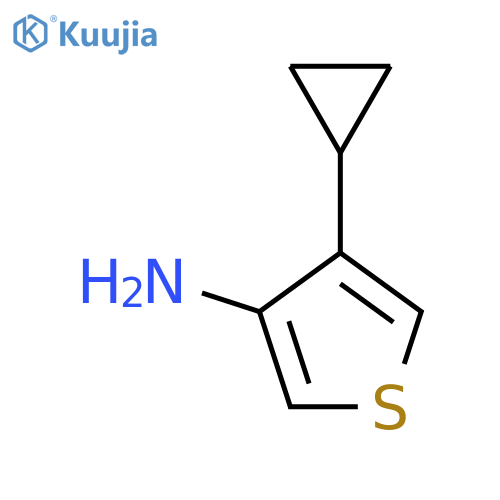Cas no 1368005-00-8 (4-cyclopropylthiophen-3-amine)

4-cyclopropylthiophen-3-amine structure
商品名:4-cyclopropylthiophen-3-amine
4-cyclopropylthiophen-3-amine 化学的及び物理的性質
名前と識別子
-
- 4-cyclopropylthiophen-3-amine
- 1368005-00-8
- AKOS022718586
- EN300-1236380
-
- インチ: 1S/C7H9NS/c8-7-4-9-3-6(7)5-1-2-5/h3-5H,1-2,8H2
- InChIKey: YXZZPIAMFYLUKC-UHFFFAOYSA-N
- ほほえんだ: S1C=C(C(=C1)C1CC1)N
計算された属性
- せいみつぶんしりょう: 139.04557046g/mol
- どういたいしつりょう: 139.04557046g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 9
- 回転可能化学結合数: 1
- 複雑さ: 112
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 54.3Ų
4-cyclopropylthiophen-3-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1236380-0.5g |
4-cyclopropylthiophen-3-amine |
1368005-00-8 | 0.5g |
$946.0 | 2023-05-25 | ||
| Enamine | EN300-1236380-0.05g |
4-cyclopropylthiophen-3-amine |
1368005-00-8 | 0.05g |
$827.0 | 2023-05-25 | ||
| Enamine | EN300-1236380-50mg |
4-cyclopropylthiophen-3-amine |
1368005-00-8 | 50mg |
$827.0 | 2023-10-02 | ||
| Enamine | EN300-1236380-100mg |
4-cyclopropylthiophen-3-amine |
1368005-00-8 | 100mg |
$867.0 | 2023-10-02 | ||
| Enamine | EN300-1236380-1000mg |
4-cyclopropylthiophen-3-amine |
1368005-00-8 | 1000mg |
$986.0 | 2023-10-02 | ||
| Enamine | EN300-1236380-1.0g |
4-cyclopropylthiophen-3-amine |
1368005-00-8 | 1g |
$986.0 | 2023-05-25 | ||
| Enamine | EN300-1236380-0.1g |
4-cyclopropylthiophen-3-amine |
1368005-00-8 | 0.1g |
$867.0 | 2023-05-25 | ||
| Enamine | EN300-1236380-10.0g |
4-cyclopropylthiophen-3-amine |
1368005-00-8 | 10g |
$4236.0 | 2023-05-25 | ||
| Enamine | EN300-1236380-5.0g |
4-cyclopropylthiophen-3-amine |
1368005-00-8 | 5g |
$2858.0 | 2023-05-25 | ||
| Enamine | EN300-1236380-10000mg |
4-cyclopropylthiophen-3-amine |
1368005-00-8 | 10000mg |
$4236.0 | 2023-10-02 |
4-cyclopropylthiophen-3-amine 関連文献
-
Chiharu Ozakai,Kei Kitamura,Mitsuyo Horikawa,To-sho Hoshiyama,Akari Imamura,Tatsuro Yoneyama,Akemi Umeyama,Masaaki Noji,Tetsuto Tsunoda,Hiroto Kaku New J. Chem., 2022,46, 2600-2604
-
Alexander J. Blake,Neil R. Champness,Paul A. Cooke,James E. B. Nicolson Chem. Commun., 2000, 665-666
-
Sudip Mandal,Barla Thirupathi Org. Biomol. Chem., 2020,18, 5287-5314
1368005-00-8 (4-cyclopropylthiophen-3-amine) 関連製品
- 2168225-98-5(3-1-(aminomethyl)cyclobutylbutane-1-sulfonyl fluoride)
- 1621673-53-7(N-Hexylsulfonyl-4-[(4-phenylphenyl)methylsulfanylmethyl]benzamide)
- 1221726-03-9(Ethyl 6-(1,4-Diazepan-1-yl)pyridine-3-carboxylate Hydrochloride)
- 34907-24-9(N-(4-Nitrobenzyl)benzamide)
- 89837-18-3(1H-INDEN-1-ONE, 2,3-DIHYDRO-6-METHOXY-4-METHYL-)
- 2567505-03-5(2-3-(trifluoromethyl)piperidin-1-ylethan-1-ol hydrochloride)
- 866845-59-2(N-(4-chlorophenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide)
- 1934645-67-6(6-methyl-2H,3H,6H-1lambda6-pyrazolo4,3-d1,2thiazole-1,1,3-trione)
- 2241337-84-6(Bemnifosbuvir hemisulfate)
- 896300-17-7(8-(3-chloro-4-methoxyphenyl)-3-ethyl-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)
推奨される供給者
钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
